molecular formula C6H11ClF3NO B2840415 cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride CAS No. 2361598-71-0

cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride

Cat. No.: B2840415
CAS No.: 2361598-71-0
M. Wt: 205.61
InChI Key: RKMXLFSSOUYJBM-JEVYUYNZSA-N
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Description

cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride: is a chemical compound with the molecular formula C6H11ClF3NO and a molecular weight of 205.61 g/mol . It is known for its unique structure, which includes a cyclobutane ring substituted with a methoxy group and a trifluoromethyl group, making it a valuable compound in various scientific research applications.

Preparation Methods

The synthesis of cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride typically involves several steps:

    Cyclobutanation: The formation of the cyclobutane ring is a crucial step. This can be achieved through various cyclization reactions.

    Methoxylation: Introduction of the methoxy group (-OCH3) is usually done via nucleophilic substitution reactions.

    Trifluoromethylation: The trifluoromethyl group (-CF3) is introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid (HCl).

Chemical Reactions Analysis

cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide (NaOCH3).

    Addition: The compound can participate in addition reactions, particularly with electrophiles.

Scientific Research Applications

cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride can be compared with other similar compounds:

    cis-3-(trifluoromethyl)cyclobutanamine;hydrochloride: Similar structure but lacks the methoxy group.

    3-methoxy-3-(trifluoromethyl)cyclobutanamine: Similar structure but not in the hydrochloride salt form.

    cis-3-fluorocyclobutanol: Contains a fluorine atom instead of the trifluoromethyl group.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct properties and applications.

Properties

IUPAC Name

3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c1-11-5(6(7,8)9)2-4(10)3-5;/h4H,2-3,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMXLFSSOUYJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378507-12-9, 2361598-71-0, 2375267-84-6
Record name rac-(1r,3r)-3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
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Record name rac-(1s,3s)-3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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